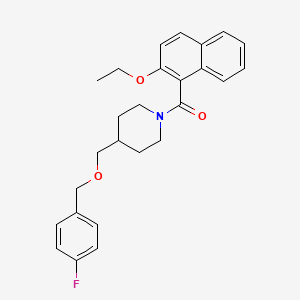![molecular formula C20H22N2O4S B2422027 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 2097860-00-7](/img/structure/B2422027.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a benzofuran ring fused with a pyrrolidine sulfonyl group and a benzamide moiety
Mechanism of Action
Target of Action
It’s known that 2,3-dihydrobenzofuran, a component of the compound, is an inhibitor of acetylcholinesterase (ache) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body, thus playing a crucial role in nerve signal transmission .
Mode of Action
If we consider the ache inhibitory activity of 2,3-dihydrobenzofuran, it can be inferred that the compound might prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Biochemical Pathways
Given the potential ache inhibitory activity, it might influence the cholinergic pathway by increasing the availability of acetylcholine . This could have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory processing.
Result of Action
If the compound does inhibit ache as suggested, it could lead to an increase in acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic transmission . This could have various effects depending on the specific cells and tissues involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Attachment of the Pyrrolidine Sulfonyl Group: This step involves the nucleophilic substitution of alkyl fluorides with O- and N-nucleophiles.
Coupling with Benzamide: The final step involves coupling the benzofuran-pyrrolidine intermediate with a benzamide derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the sulfonyl group may produce the corresponding sulfide derivative.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Material Science: Its derivatives are explored for use in organic electronic materials and as catalysts in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share structural similarities with the benzofuran moiety.
Pyrrolidine Sulfonyl Derivatives: Compounds such as N-(pyrrolidin-1-ylsulfonyl)benzamide exhibit similar functional groups.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the combination of its benzofuran, pyrrolidine sulfonyl, and benzamide groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-13-16-14-26-19-6-2-1-5-18(16)19)15-7-9-17(10-8-15)27(24,25)22-11-3-4-12-22/h1-2,5-10,16H,3-4,11-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHPHSFHWQYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2421944.png)
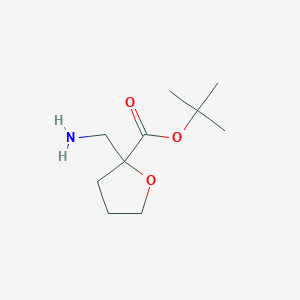
![N-(3-METHOXYPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2421947.png)
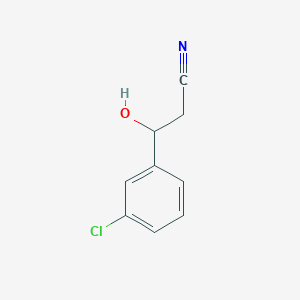
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)
![N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2421952.png)
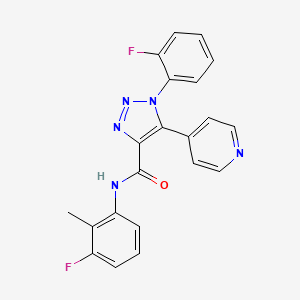
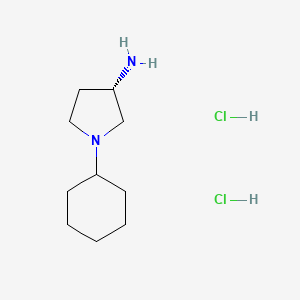

![7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421961.png)
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid](/img/structure/B2421963.png)
![1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea](/img/structure/B2421964.png)

